molecular formula C17H15BrN2O2S B12193549 4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide

4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12193549
M. Wt: 391.3 g/mol
InChI Key: WOMZGPYYTISVSK-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that features a bromine atom, two methyl groups, a quinoline moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of 2,5-dimethylaniline followed by sulfonation and subsequent coupling with a quinoline derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the quinoline and sulfonamide groups provide potential biological activity .

Properties

Molecular Formula

C17H15BrN2O2S

Molecular Weight

391.3 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H15BrN2O2S/c1-11-8-17(12(2)7-15(11)18)23(21,22)20-14-9-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3

InChI Key

WOMZGPYYTISVSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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